1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide
Descripción
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3S/c25-18-11-13-20(14-12-18)33(31,32)28-15-5-6-17(16-28)24(30)26-23-21-9-4-10-22(21)27-29(23)19-7-2-1-3-8-19/h1-3,7-8,11-14,17H,4-6,9-10,15-16H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWNWXUYOGIZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 487.4 g/mol. The structure features a piperidine ring, a sulfonyl group, and a substituted pyrazole moiety, which are integral to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazole structure often exhibit significant anticancer properties. For instance, related compounds have shown promising results against glioblastoma cell lines by inhibiting key signaling pathways such as AKT/PKBβ. These pathways are crucial in tumor growth and survival, making them attractive targets for cancer therapy.
- Inhibition of Kinases : A related study demonstrated that certain pyrazole derivatives exhibited low micromolar activity against kinase AKT2/PKBβ, which is associated with tumor malignancy and poor patient prognosis . The compound's ability to inhibit AKT signaling suggests its potential as an anticancer agent.
- Cytotoxicity : The compound showed selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards non-cancerous cells, indicating a favorable therapeutic index .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structural motifs have demonstrated strong inhibitory activity against AChE, which is relevant for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The sulfonamide functionality has been linked to urease inhibition, which can be beneficial in treating infections caused by urease-producing bacteria .
Synthesis and Characterization
The synthesis of the compound involves multi-step organic reactions typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
- Case Study on Anticancer Activity : A series of piperidine derivatives were synthesized and screened for their anticancer activity against various cell lines. One derivative exhibited significant growth inhibition in glioma cells while being non-toxic to normal cells .
- Enzyme Activity Assessment : Another study evaluated the enzyme inhibitory potential of synthesized compounds bearing the piperidine nucleus. The results indicated strong activity against AChE and urease, highlighting their potential therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClN3O2S |
| Molecular Weight | 487.4 g/mol |
| Melting Point | 214-219 °C |
| Biological Activities | Anticancer, Enzyme Inhibition |
| Key Enzymes Inhibited | AChE, Urease |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound A)
- Structural Features :
- Pyridine-sulfonamide backbone with a 4-chlorophenylcarbamoyl group.
- 3,4,5-Trimethylpyrazole substituent instead of a cyclopenta[c]pyrazol system.
- Key Data: Melting Point: 178–182°C (vs. unknown for the target compound). IR/NMR: Strong SO₂ absorption at 1170 cm⁻¹ and pyridine H-6 at δ 8.96 ppm, indicating electronic differences compared to the target compound’s cyclopenta[c]pyrazol ring . Synthetic Yield: 75%, suggesting efficient coupling chemistry .
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide (Compound B)
- Structural Features: Thieno[3,4-c]pyrazol core vs. cyclopenta[c]pyrazol. Cyclopentanecarboxamide with a bulky tert-butyl group.
- Key Differences: The thieno ring introduces sulfur atoms, altering electronic properties and metabolic stability.
N-(4-Chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide (Compound C)
- Structural Features :
- Piperidine-3-carboxamide linked to a furan-containing benzoyl group.
- Lacks the sulfonyl group and cyclopenta[c]pyrazol ring.
- Key Data: Molecular Weight: 683.01 g/mol (higher than the target compound due to trichlorobenzamido and dimethylamino substituents). Functional Impact: The furan ring may confer π-π stacking interactions absent in the target compound .
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide (Compound D)
- Structural Features :
- Dihydropyridazine core with trifluoromethyl and dual chlorophenyl groups.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The sulfonyl group in the target compound and Compound A enhances solubility and target binding compared to the thieno ring in Compound B .
- Conformational Rigidity : The cyclopenta[c]pyrazol system in the target compound likely restricts rotational freedom more effectively than Compound D’s dihydropyridazine .
- Lipophilicity : Compound B’s tert-butyl group may improve bioavailability, whereas the target compound’s phenyl group balances lipophilicity and steric demands .
Q & A
Q. What are the key steps in synthesizing 1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide, and how is purity ensured?
The synthesis typically involves:
- Sulfonylation : Reaction of a piperidine derivative with 4-chlorophenylsulfonyl chloride under anhydrous conditions using solvents like DMF or methanol .
- Coupling : Amide bond formation between the sulfonylated piperidine and the cyclopenta[c]pyrazole moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization to isolate the product.
Purity is verified using TLC for reaction monitoring and NMR /MS for structural confirmation .
Q. Which analytical techniques are critical for characterizing this compound’s structure?
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray Crystallography (if applicable): Resolves 3D conformation and intermolecular interactions .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro enzyme assays : Test inhibition of target enzymes (e.g., proteases or kinases) using fluorogenic substrates or ADP-Glo™ assays .
- Cell viability assays : Assess cytotoxicity via MTT or resazurin-based methods .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30–50% faster) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation kinetics .
- Real-time monitoring : Use inline FTIR or HPLC to track intermediates and adjust conditions dynamically .
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular docking : Autodock Vina or Schrödinger Suite to model binding to active sites (e.g., protease targets) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100+ ns trajectories .
- QSAR models : Relate structural features (e.g., logP, H-bond donors) to activity using datasets from analogs .
Q. How to resolve contradictions in reported biological activity data?
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for activity .
- Batch variability analysis : Compare purity, stereochemistry, and salt forms across studies .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- CYP450 inhibition assays : Identify metabolic hotspots using liver microsomes and LC-MS metabolite profiling .
- Co-crystallization : Modify crystal lattice via co-formers (e.g., succinic acid) to improve bioavailability .
Q. How to validate target specificity in complex biological systems?
- CRISPR/Cas9 knockouts : Confirm activity loss in target-deficient cell lines .
- Proteome-wide profiling : Use affinity pulldown coupled with LC-MS/MS to identify off-target binding .
- In vivo models : Zebrafish or murine xenografts to correlate target modulation with phenotypic effects .
Data Contradiction & Reproducibility
Q. Why might enzymatic inhibition data vary between studies?
- Assay conditions : Differences in buffer pH, ionic strength, or co-factor concentrations (e.g., Mg²⁺) alter kinetics .
- Protein source : Recombinant vs. native enzymes may exhibit divergent post-translational modifications .
- Compound stability : Degradation in DMSO stock solutions (e.g., hydrolysis of sulfonamide group) .
Q. How to ensure reproducibility in synthetic protocols?
- Detailed reaction logs : Document exact stoichiometry, solvent grades, and temperature ramps .
- Open-source validation : Share NMR raw data (e.g., via Zenodo) for independent verification .
- Automated platforms : Use flow chemistry systems (e.g., Syrris) for precise control of reaction parameters .
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